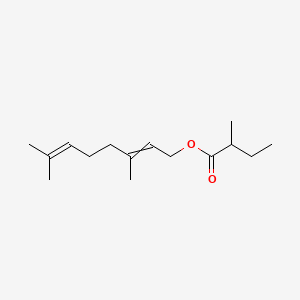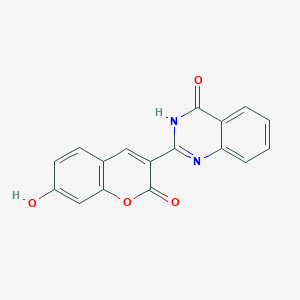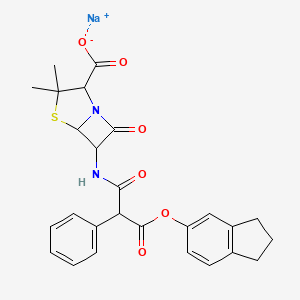
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the presence of a cladinose sugar moiety and various modifications that enhance its biological activity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and acetylation. The process typically starts with erythromycin as the base compound. Key steps include:
Protection of Hydroxyl Groups: Protecting groups such as silyl ethers are used to protect hydroxyl groups during the synthesis.
Selective Oxidation: Oxidation reactions are carried out to introduce the dehydro functionalities at specific positions.
Acetylation: The final step involves the acetylation of the 2’-hydroxyl group to form the acetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate undergoes various chemical reactions, including:
Oxidation: Introduction of dehydro functionalities.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of erythromycin with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential use in treating bacterial infections resistant to conventional antibiotics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control.
作用机制
The mechanism of action of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate involves binding to the bacterial ribosome, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The modifications in the compound enhance its binding affinity and stability, making it more effective against resistant bacterial strains.
相似化合物的比较
Similar Compounds
Erythromycin: The parent compound with a similar macrolide structure.
Azithromycin: A derivative with a methyl-substituted nitrogen atom in the lactone ring.
Clarithromycin: A derivative with a methoxy group at the 6-position.
Uniqueness
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate is unique due to its specific modifications, which enhance its biological activity and stability compared to other macrolide antibiotics. These modifications make it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C32H55NO10 |
|---|---|
分子量 |
613.8 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-2-[(14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl)oxy]-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3 |
InChI 键 |
IUCZZHVKCDIHRC-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106166.png)

![3-(but-3-en-2-yl)-1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14106197.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/structure/B14106198.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14106202.png)
![3-(2-chlorobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106209.png)
![3-(3,4-dichlorobenzyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106216.png)
![11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide](/img/structure/B14106223.png)
![2-(1,3-Benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106227.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)acetamide](/img/structure/B14106228.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106244.png)
![3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14106250.png)

